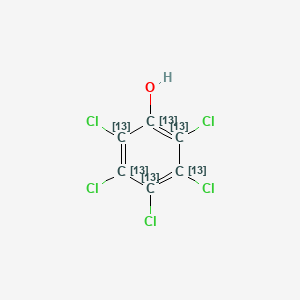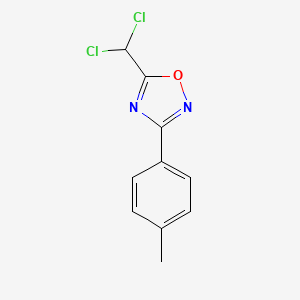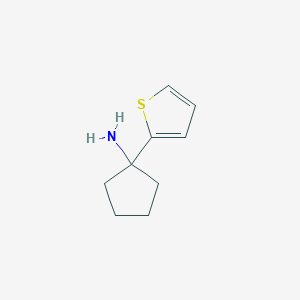
1-Propanol-d8
Vue d'ensemble
Description
1-Propanol-d8, also known as deuterated propanol or deuterated propyl alcohol, is an organic solvent with the chemical formula CD3CD2CD2OD. It is a colorless liquid with a pungent odor similar to that of propanol. The compound is characterized by the presence of deuterium, an isotope of hydrogen, which replaces the hydrogen atoms in the molecule. This isotopic substitution makes this compound particularly useful in various scientific applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
1-Propanol-d8 is typically synthesized through the reaction of 1-propanol with heavy water (D2O). The process involves the exchange of hydrogen atoms in 1-propanol with deuterium atoms from heavy water. The reaction is followed by purification steps to isolate the desired deuterated product. The general reaction can be represented as:
CH3CH2CH2OH+D2O→CD3CD2CD2OD+H2O
Industrial production methods for this compound also involve similar isotopic exchange processes, often conducted under controlled conditions to ensure high isotopic purity and yield.
Analyse Des Réactions Chimiques
1-Propanol-d8 undergoes various chemical reactions, similar to its non-deuterated counterpart. Some of the key reactions include:
Oxidation: this compound can be oxidized to produce propionaldehyde-d7 and further to propionic acid-d7. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
CD3CD2CD2ODKMnO4CD3CD2CHOKMnO4CD3CD2COOH
-
Reduction: : Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, reaction with hydrogen halides (HX) can produce deuterated propyl halides.
CD3CD2CD2OD+HX→CD3CD2CD2X+H2O
Applications De Recherche Scientifique
1-Propanol-d8 is widely used in scientific research due to its unique properties. Some of its applications include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: : The deuterium atoms in this compound make it an excellent solvent for NMR spectroscopy, as it minimizes background signals and enhances the clarity of spectra for organic compounds.
-
Isotopic Labeling: : this compound is used in isotopic labeling studies to trace the pathways of chemical reactions and biological processes.
-
Standard Samples: : It is used to prepare standard samples for NMR measurements and other analytical techniques.
-
Solvent: : this compound serves as a solvent in various chemical reactions and experiments, particularly those requiring deuterated solvents.
Mécanisme D'action
The mechanism of action of 1-Propanol-d8 is primarily related to its role as a solvent and isotopic label. In NMR spectroscopy, the deuterium atoms in this compound do not produce significant background signals, allowing for clearer observation of the target molecules. The isotopic substitution also allows researchers to study reaction mechanisms and pathways by tracking the deuterium atoms.
Comparaison Avec Des Composés Similaires
1-Propanol-d8 can be compared with other deuterated alcohols, such as:
-
2-Propanol-d8: : Similar to this compound but with the deuterium atoms on a secondary alcohol. It is also used in NMR spectroscopy and isotopic labeling.
-
1-Butanol-d10: : A longer-chain deuterated alcohol used for similar applications but with different physical properties.
-
Ethanol-d6: : A shorter-chain deuterated alcohol commonly used in NMR spectroscopy.
The uniqueness of this compound lies in its specific isotopic substitution pattern, which makes it particularly suitable for certain types of NMR studies and isotopic labeling experiments.
Propriétés
IUPAC Name |
1,1,1,2,2,3,3-heptadeuterio-3-deuteriooxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-RIZALVEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583977 | |
| Record name | (~2~H_7_)Propan-1-(~2~H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61393-63-3 | |
| Record name | (~2~H_7_)Propan-1-(~2~H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanol-d8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




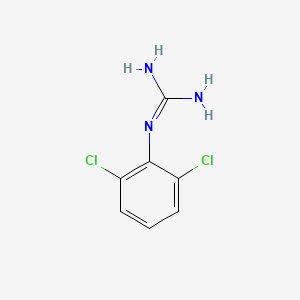
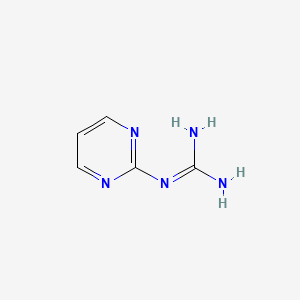
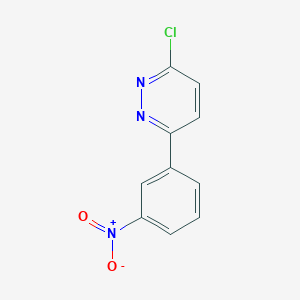
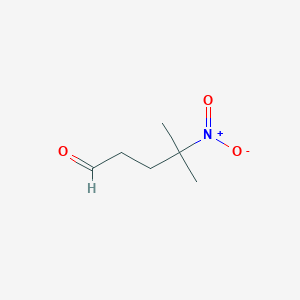
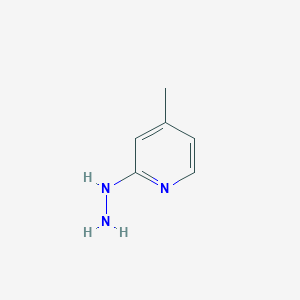

![1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1357135.png)
